3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide
CAS No.:
Cat. No.: VC14796519
Molecular Formula: C26H24N4O5
Molecular Weight: 472.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24N4O5 |
|---|---|
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | 3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(pyridin-3-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C26H24N4O5/c1-34-20-10-9-18-22(23(20)35-2)26(33)30-19-8-4-3-7-17(19)25(32)29(24(18)30)13-11-21(31)28-15-16-6-5-12-27-14-16/h3-10,12,14,24H,11,13,15H2,1-2H3,(H,28,31) |
| Standard InChI Key | PIYBYAFKFKVUIK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCC5=CN=CC=C5)OC |
Introduction
The compound 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide is a complex organic molecule featuring a unique combination of structural elements, including an isoindoloquinazoline core and a pyridine ring. This compound is not directly referenced in the available literature, but its structural analogs and related compounds provide valuable insights into its potential properties and applications.
Synthesis and Preparation
The synthesis of compounds within the isoindoloquinazoline class typically involves multi-step organic reactions. Common steps include the formation of the isoindoloquinazoline core, followed by the introduction of the pyridine moiety and the propanamide side chain. Reaction conditions often involve strong acids or bases, high temperatures, and specific catalysts to optimize yield and purity.
Biological Activities and Potential Applications
Compounds with similar structures to 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide are of interest in medicinal chemistry due to their potential biological activities. These may include interactions with enzymes or receptors involved in signal transduction pathways, which could lead to applications in drug development for various diseases.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl]-N-(3-morpholinopropyl)acetamide | C26H26N4O5 | Contains morpholine; potential different biological activity |
| 3-(9,10-dimethoxy-5,11-dioxoisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)propanamide | C28H24N4O5 | Indole substitution; may exhibit different pharmacological properties |
| 3-{9,10-dimethoxy-5,11-dioxoisoindolo[2,1-a]quinazolin}-N-(pyridin-2-yl)methylpropanamide | C27H26N4O5 | Pyridine ring; different binding affinities and activities |
These comparisons highlight how variations in substituents can lead to significant differences in biological activity and potential applications.
Research Findings and Future Directions
While specific research findings on 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide are not available, its structural analogs suggest potential applications in drug development. Future studies could focus on synthesizing this compound and evaluating its biological activities to explore its therapeutic potential.
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